

An In-depth Technical Guide to the Chemical Structure and Properties of Lupitidine

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Compound of Interest		
Compound Name:	Lupitidine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine, also known by its development code SKF-93479, is a potent, long-acting histamine H2 receptor antagonist.[1] Developed by Smith, Kline & French, it was investigated for its potential as an anti-ulcerogenic agent, though it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological profile of **Lupitidine**, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identity

Lupitidine is a heterocyclic compound featuring a substituted pyrimidinone core linked to a furan and a pyridine moiety through a thioether and an ethylamino bridge, respectively.

IUPAC Name: 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one[2]

Chemical Formula: C21H27N5O2S[2]

Molecular Weight: 413.54 g/mol [1][2]

CAS Number: 83903-06-4[2]



Development Code: SKF-93479[1][3]

Structure:

Caption: Chemical structure of Lupitidine.

Physicochemical Properties

Experimentally determined physicochemical data for **Lupitidine** are not readily available in the public domain. The following table summarizes computed data from publicly accessible databases.

Property	Value	Source
Molecular Weight	413.5 g/mol	PubChem[2]
XLogP3	1.5	PubChem[2]
Hydrogen Bond Donors	2	PubChem[2]
Hydrogen Bond Acceptors	7	PubChem[2]
Rotatable Bond Count	9	PubChem[2]
Topological Polar Surface Area	108 Ų	PubChem[2]
Solubility (Lupitidine HCI)	Soluble in DMSO	MedKoo Biosciences[4]

Synthesis

Several synthetic routes for **Lupitidine** (SKF-93479) have been described, primarily in patent literature. A common approach involves the condensation of key intermediates.

Experimental Protocol: A Representative Synthetic Route

This protocol is a composite representation based on published synthetic schemes.

Synthesis of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil:



- Condensation of 6-methylpyridine-3-carboxaldehyde with malonic acid in the presence of piperidine in refluxing pyridine yields 3-(6-methyl-3-pyridyl)acrylic acid.
- Esterification with ethanol and sulfuric acid affords ethyl 3-(6-methyl-3-pyridyl)acrylate.
- Reduction of the acrylate with hydrogen over a palladium on carbon catalyst in ethanol yields ethyl 3-(6-methyl-3-pyridyl)propionate.
- Cyclization of the propionate with ethyl formate and thiourea using sodium in an etherethanol mixture gives 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.[5]
- Synthesis of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone:
 - Methylation of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil with methyl iodide and sodium hydroxide in hot water yields the corresponding 2-methylthio-4-pyrimidone.[5]
- Synthesis of 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine:
 - This intermediate can be prepared through various methods, often involving the Mannich reaction on a furan precursor.
- Final Condensation:
 - Condensation of 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine yields
 Lupitidine.[5]

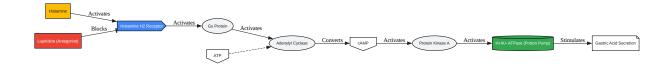
Pharmacology Mechanism of Action

Lupitidine is a competitive antagonist of the histamine H2 receptor.[1] These receptors are located on the parietal cells of the gastric mucosa and play a crucial role in the secretion of gastric acid. By blocking the binding of histamine to H2 receptors, **Lupitidine** effectively reduces both basal and stimulated gastric acid secretion.

Histamine H2 Receptor Signaling Pathway



The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of gastric acid.



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Caption: Histamine H2 Receptor Signaling Pathway.

Pharmacodynamics

Lupitidine is characterized by its potent and long-lasting H2 receptor antagonism. In a study using the human gastric cancer cell line HGT-1, SKF-93479 showed a potency equal to that of cimetidine.[6] The study also highlighted the slow dissociation of **Lupitidine** from the H2 receptor, with a dissociation half-time of 120 minutes, which contributes to its long duration of action.[6]

Parameter	Value	Species/System	Source
Relative Potency (vs. Cimetidine)	100	HGT-1 cells	PubMed[6]
Dissociation Half-time	120 minutes	HGT-1 cells	PubMed[6]
Inhibition of Nocturnal Acid Secretion	Demonstrated	Humans	Wikipedia[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for **Lupitidine** are not extensively published. However, its long duration of action suggests a favorable pharmacokinetic profile, likely characterized by

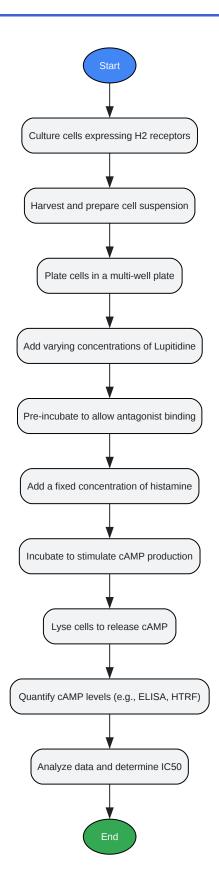


a long plasma half-life. A study involving an assay for SKF-93479 in human plasma indicated that after a single oral dose, plasma concentrations could be monitored for up to 70 hours.[7] This suggests a significantly longer half-life compared to other H2 receptor antagonists like ranitidine (elimination half-life of approximately 1.9 hours).[8]

Experimental Methodologies Assay for H2-Receptor Antagonist Activity

The antagonist activity of compounds like **Lupitidine** can be determined using in vitro functional assays that measure the inhibition of histamine-induced responses. A common method is to quantify the inhibition of histamine-stimulated cyclic AMP (cAMP) production in cells expressing the H2 receptor.





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Caption: Experimental workflow for an in vitro H2 receptor antagonist assay.



Analytical Method for Plasma Concentration

A selective assay for the quantification of SKF-93479 in human plasma has been developed using normal-phase high-performance liquid chromatography (HPLC) with UV detection. The method involves a liquid-liquid extraction of the drug from plasma samples. This assay is reported to be accurate and precise enough to determine concentrations as low as 0.025 mg/L.

Conclusion

Lupitidine (SKF-93479) is a potent, long-acting H2 receptor antagonist with a distinct chemical structure. Its prolonged duration of action, attributed to its slow dissociation from the H2 receptor, made it a promising candidate for the treatment of acid-related gastrointestinal disorders. Although it was not commercialized, the study of **Lupitidine** has contributed to the understanding of H2 receptor pharmacology. This technical guide provides a consolidated resource of its chemical and pharmacological properties, which may be of value to researchers in the ongoing development of novel therapeutics targeting the histamine H2 receptor.

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References

- 1. Lupitidine Wikipedia [en.wikipedia.org]
- 2. Lupitidine | C21H27N5O2S | CID 4375468 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lupitidine Hydrochloride | C21H30Cl3N5O2S | CID 6321389 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Lupitidine hydrochloride, SK&F-93479-药物合成数据库 [drugfuture.com]
- 6. Pharmacology of histamine H2 receptor antagonists in the human gastric cancer cell line HGT-1. Structure-activity relationship of isocytosine-furan and imidazole derivatives related to cimetidine PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. The assay of a novel histamine H2-receptor antagonist, SK&F 93479, in human plasma by normal-phase high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the H2- receptor antagonist ranitidine in man PMC [pmc.ncbi.nlm.nih.gov]
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